Cas no 946713-06-0 (4-2-(3-Piperidinylmethoxy)ethylmorpholine)

4-2-(3-Piperidinylmethoxy)ethylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
- DTXSID10663009
- BB 0253600
- 946713-06-0
- AKOS011625285
- 4-[2-(piperidin-3-ylmethoxy)ethyl]morpholine
- 4-{2-[(Piperidin-3-yl)methoxy]ethyl}morpholine
- DB-349009
- 4-2-(3-Piperidinylmethoxy)ethylmorpholine
-
- MDL: MFCD08688496
- Inchi: InChI=1S/C12H24N2O2/c1-2-12(10-13-3-1)11-16-9-6-14-4-7-15-8-5-14/h12-13H,1-11H2
- InChI Key: JDCBFNYTAJMBJF-UHFFFAOYSA-N
- SMILES: C1CC(CNC1)COCCN2CCOCC2
Computed Properties
- Exact Mass: 228.183778013g/mol
- Monoisotopic Mass: 228.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 33.7Ų
4-2-(3-Piperidinylmethoxy)ethylmorpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P012335-100mg |
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine |
946713-06-0 | 100mg |
$ 280.00 | 2022-06-03 | ||
TRC | P012335-50mg |
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine |
946713-06-0 | 50mg |
$ 170.00 | 2022-06-03 |
4-2-(3-Piperidinylmethoxy)ethylmorpholine Related Literature
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
2. Book reviews
-
3. Back matter
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on 4-2-(3-Piperidinylmethoxy)ethylmorpholine
Professional Introduction to Compound with CAS No. 946713-06-0 and Product Name: 4-2-(3-Piperidinylmethoxy)ethylmorpholine
The compound with the CAS number 946713-06-0 and the product name 4-2-(3-Piperidinylmethoxy)ethylmorpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a morpholine ring substituted with a piperidine moiety, which is known for its ability to enhance bioavailability and binding affinity in drug molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of morpholine derivatives as key pharmacophores. These derivatives are valued for their ability to modulate various biological pathways, making them promising candidates for the development of novel therapeutic agents. The specific configuration of 4-2-(3-Piperidinylmethoxy)ethylmorpholine places it in a class of compounds that exhibit strong interactions with biological targets, particularly enzymes and receptors involved in metabolic and neurological processes.
One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Research has indicated that morpholine derivatives can interact with neurotransmitter systems, offering a basis for the development of drugs that address conditions such as depression, anxiety, and cognitive impairments. The presence of the piperidine group further enhances its pharmacological profile by improving solubility and reducing metabolic degradation, thereby increasing its therapeutic efficacy.
Recent studies have also highlighted the compound's potential in oncology research. The unique structural features of 4-2-(3-Piperidinylmethoxy)ethylmorpholine allow it to interfere with critical signaling pathways involved in cancer cell proliferation and survival. By targeting these pathways, the compound demonstrates promise as an anti-cancer agent. Preliminary in vitro studies have shown that it can induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards healthy cells, suggesting a favorable therapeutic index.
The synthesis of 4-2-(3-Piperidinylmethoxy)ethylmorpholine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, are employed to construct the desired molecular framework. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound's structure and confirming its identity.
The pharmacokinetic properties of 4-2-(3-Piperidinylmethoxy)ethylmorpholine are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical application. Initial pharmacokinetic studies suggest that this compound exhibits moderate bioavailability following oral administration, with a reasonable half-life that allows for once-daily dosing. Additionally, its metabolic profile indicates minimal interaction with major cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
The safety profile of 4-2-(3-Piperidinylmethoxy)ethylmorpholine has been evaluated through comprehensive toxicological studies conducted both in vitro and in vivo. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further long-term studies are necessary to fully assess its safety profile and identify any potential latent toxicities.
In conclusion, 4-2-(3-Piperidinylmethoxy)ethylmorpholine represents a promising candidate for future pharmaceutical applications due to its unique structural features and favorable pharmacological properties. Its potential in treating neurological disorders and cancer makes it an attractive target for further research and development. As our understanding of biological mechanisms continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies across multiple disease areas.
946713-06-0 (4-2-(3-Piperidinylmethoxy)ethylmorpholine) Related Products
- 1087659-17-3(4,5-Dimethoxypyridin-3-amine)
- 2413943-03-8(6-azabicyclo3.2.1octane-2-carbonitrile)
- 1368587-11-4([4-(4-Methylpyrimidin-2-yl)phenyl]methanamine)
- 2229105-83-1(3-fluoro-3-(2-methoxynaphthalen-1-yl)propan-1-amine)
- 956208-04-1(N-Methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine)
- 2320822-63-5(1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one)
- 581060-27-7(tert-butyl 4-(sulfanylmethyl)piperidine-1-carboxylate)
- 19809-30-4(Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate)
- 885016-84-2(Benzoic acid, 3-[4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-)
- 860789-21-5(2-(CYCLOPROPYLMETHYL)-4-(2,6-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE)




